Ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate
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Overview
Description
Ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds that have shown significant biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroindazole as the core structure.
Amination: The amination step involves the reaction of the intermediate with ethyl carbamate under controlled conditions to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: The major products are the corresponding carboxylic acids.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and cellular pathways.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloroindazole-1-carboxylate: Lacks the ethoxycarbonylamino group, which may affect its biological activity.
Ethyl 3-(ethoxycarbonylamino)indazole-1-carboxylate: Similar structure but without the chlorine atom, leading to different reactivity and properties.
Uniqueness
Ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate is unique due to the presence of both the chlorine atom and the ethoxycarbonylamino group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and development applications.
Properties
IUPAC Name |
ethyl 6-chloro-3-(ethoxycarbonylamino)indazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-3-20-12(18)15-11-9-6-5-8(14)7-10(9)17(16-11)13(19)21-4-2/h5-7H,3-4H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRAUHZSNZWIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN(C2=C1C=CC(=C2)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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